

The Role of ACOD1 in Macrophage Metabolic Reprogramming: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitate decarboxylase 1 (ACOD1), also known as immunoresponsive gene 1 (IRG1), has emerged as a critical enzyme in the metabolic reprogramming of macrophages, particularly during inflammatory responses.^{[1][2][3]} This mitochondrial enzyme catalyzes the production of itaconate from the Krebs cycle intermediate cis-aconitate.^{[1][3]} The upregulation of ACOD1 and the subsequent accumulation of itaconate represent a key metabolic checkpoint that profoundly influences macrophage phenotype and function. This technical guide provides an in-depth overview of the role of ACOD1 in macrophage metabolic reprogramming, detailing its mechanism of action, impact on cellular metabolism and signaling, and its dual role in inflammation. This guide also includes quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways to support further research and drug development in this area.

Core Concepts: ACOD1 and Itaconate Production

Under basal conditions, the expression of ACOD1 in macrophages is low. However, upon stimulation with pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) or pro-inflammatory cytokines, its expression is rapidly and significantly upregulated.[3][4] This induction is primarily mediated by signaling pathways downstream of Toll-like receptors (TLRs) and interferon receptors, involving transcription factors such as NF- κ B and STAT1.[4][5]

Once expressed, ACOD1, located in the mitochondrial matrix, diverts cis-aconitate from the Krebs cycle to produce itaconate.[1] This redirection of a key metabolic intermediate constitutes a significant rewiring of cellular metabolism, with profound consequences for macrophage function.

Metabolic Reprogramming by the ACOD1-Itaconate Axis

The primary mechanism by which the ACOD1-itaconate axis reprograms macrophage metabolism is through the inhibition of the Krebs cycle enzyme succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain.[1][5] Itaconate, being structurally similar to succinate, acts as a competitive inhibitor of SDH.[1]

This inhibition leads to two major metabolic consequences:

- **Succinate Accumulation:** The blockage of SDH activity results in the accumulation of its substrate, succinate.[1][5] Succinate itself is a pro-inflammatory signaling molecule that can stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1 α), leading to the expression of pro-inflammatory genes like IL-1 β .
- **Disruption of the Krebs Cycle and Oxidative Phosphorylation:** The inhibition of SDH creates a break in the Krebs cycle, leading to a decreased flow of metabolites and a reduction in oxidative phosphorylation (OXPHOS).[5] This metabolic shift is a hallmark of pro-inflammatory M1 macrophage polarization.

Data Presentation: Quantitative Effects of ACOD1

The functional consequences of ACOD1 expression and itaconate production have been quantified in various experimental models. The following tables summarize key quantitative data from studies on wild-type (WT) versus ACOD1-knockout (ACOD1^{-/-}) macrophages.

Parameter	Cell Type	Treatment	WT	ACOD1-/-	Fold Change (ACOD1-/- vs WT)	Reference
Intracellular Itaconate (pmol/ μ g protein)	Mouse Bone Marrow-Derived Macrophages (BMDMs)	Coxiella burnetii infection	~50	<4	>12.5-fold decrease	[6]
Intracellular Itaconate (Cellular Concentration)	Human iPSC-derived Macrophages (iMACs)	LPS + IFN- γ (24h)	(Normalized to 1)	~0	Complete abrogation	[7][8]
Succinate Accumulation	Mouse Bone Marrow-Derived Macrophages (BMDMs)	Particulate Matter	(Normalized to 1)	~0.2	~5-fold decrease	[9]
Oxygen Consumption Rate (OCR)	Mouse Bone Marrow-Derived Macrophages (BMDMs)	LPS	(Normalized to 1)	~1.5	~1.5-fold increase	[5]

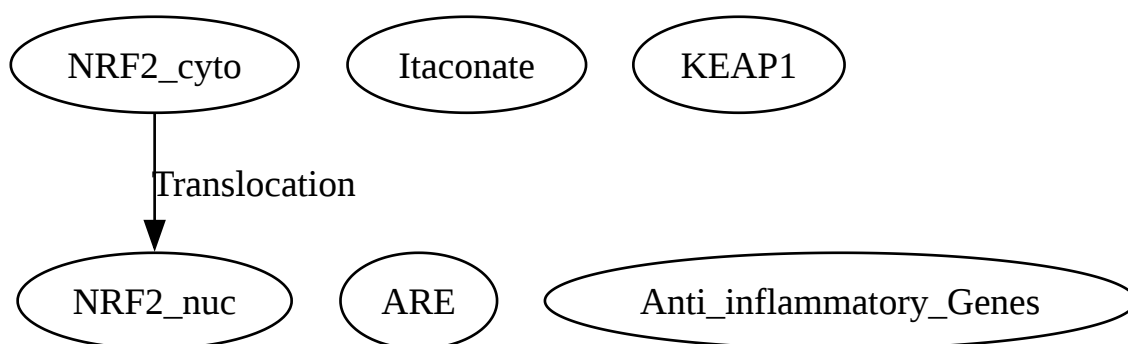
Cytokine/ Chemokine	Cell Type	Treatment	WT (pg/mL or relative expression)	ACOD1-/- (pg/mL or relative expression)	Fold Change (ACOD1-/ - vs WT)	Reference
IL-6	Human iPSC- derived Macrophages (iMACs)	LPS + IFN- γ (24h)	~2500 pg/mL	~4000 pg/mL	~1.6-fold increase	[7]
IL-1β	Human iPSC- derived Macrophages (iMACs)	LPS + IFN- γ (24h)	~100 pg/mL	~250 pg/mL	~2.5-fold increase	[7]
CXCL10	Human iPSC- derived Macrophages (iMACs)	LPS + IFN- γ (24h)	~10000 pg/mL	~15000 pg/mL	~1.5-fold increase	[7]
CD80 Expression (MFI)	Human iPSC- derived Macrophages (iMACs)	LPS + IFN- γ (24h)	~20000	~35000	~1.75-fold increase	[7]

Signaling Pathways Modulated by ACOD1

The metabolic alterations induced by ACOD1 and itaconate have significant downstream effects on various signaling pathways, contributing to the complex and sometimes dual (pro- and anti-inflammatory) role of this axis.

The ACOD1/KEAP1/NRF2 Axis

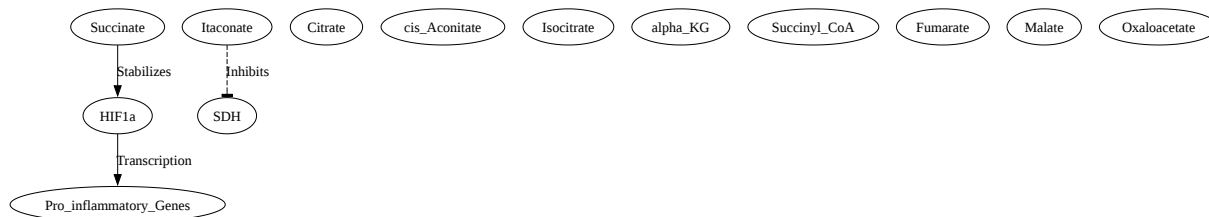
A key anti-inflammatory function of itaconate is mediated through the activation of the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of the antioxidant response.[7][10] Itaconate can directly alkylate cysteine residues on Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of NRF2.[7] This modification prevents KEAP1 from targeting NRF2 for proteasomal degradation, leading to NRF2 accumulation, nuclear translocation, and the transcription of antioxidant and anti-inflammatory genes.[7]



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Regulation of Pro-inflammatory Pathways

While the ACOD1-itaconate axis can exert anti-inflammatory effects through NRF2, it also plays a role in modulating pro-inflammatory signaling. The accumulation of succinate due to SDH inhibition can promote the stability of HIF-1 α , a key transcription factor for many pro-inflammatory genes, including those involved in glycolysis. However, the overall effect of itaconate is often a dampening of excessive inflammation. For instance, itaconate has been shown to inhibit the NLRP3 inflammasome and modulate JAK1 signaling.



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Experimental Protocols

Quantification of Itaconate in Macrophage Cell Culture by LC-MS/MS

This protocol provides a method for the sensitive and accurate measurement of itaconate in both cell extracts and culture media.

Materials:

- RAW264.7 or bone marrow-derived macrophages (BMDMs)
- Lipopolysaccharide (LPS) and Interferon-gamma (IFN- γ)
- 80% Methanol/water solution
- Tributylamine
- Formic acid
- Hypercarb™ guard column
- LC-MS/MS system

Procedure:

- Cell Culture and Stimulation:
 - Plate macrophages in a 96-well plate at a suitable density.
 - Stimulate cells with LPS and IFN- γ for the desired time course (e.g., 24 hours).
- Sample Preparation (Cell Extract):
 - Aspirate the culture medium.
 - Add 100 μ L of ice-cold 80% methanol/water to each well.
 - Incubate at -80°C for at least 15 minutes to precipitate proteins.
 - Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.
 - Collect the supernatant for LC-MS/MS analysis.
- Sample Preparation (Cell Media):
 - Collect the cell culture medium.
 - Centrifuge to remove any cell debris.
 - The supernatant can be directly analyzed or diluted with 80% methanol/water.
- LC-MS/MS Analysis:
 - Utilize an ion-pairing LC-MS/MS method with tributylamine/formic acid as ion-pairing agents.[\[11\]](#)
 - Employ a Hypercarb™ guard column for separation.[\[11\]](#)
 - The run time is typically around 4.5 minutes per sample.[\[11\]](#)
 - The limit of quantitation (LOQ) can reach as low as 30 pg of itaconate on the column.[\[11\]](#)

Western Blot for ACOD1 Expression

This protocol details the detection of ACOD1 protein expression in macrophages following stimulation.

Materials:

- Stimulated and unstimulated macrophage cell lysates
- SDS-PAGE gels
- PVDF membrane
- Primary antibody against ACOD1
- HRP-conjugated secondary antibody
- Chemiluminescence substrate

Procedure:

- Protein Extraction:
 - Lyse macrophage pellets in RIPA buffer with protease inhibitors.
 - Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
 - Load equal amounts of protein onto an SDS-PAGE gel.
 - Run the gel and transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate with the primary ACOD1 antibody overnight at 4°C.

- Wash the membrane with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Detection:
 - Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration in real-time.

Materials:

- Seahorse XF96 microplate
- Seahorse XF Analyzer
- XF RPMI assay medium
- Glucose, L-glutamine, sodium pyruvate, HEPES
- Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

- Cell Seeding:
 - Seed macrophages (e.g., 3×10^4 cells per well) in a Seahorse XF96 microplate one day prior to the assay.[\[12\]](#)
- Assay Preparation:
 - On the day of the assay, replace the growth medium with XF RPMI assay medium supplemented with glucose (10 mM), L-glutamine (2 mM), sodium pyruvate (1 mM), and

HEPES (1 mM), pH 7.4.[12]

- Incubate the plate at 37°C in a non-CO2 incubator for 45-60 minutes.[12]
- Seahorse XF Analysis:
 - Load the Seahorse XF cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.
 - Place the cell plate in the Seahorse XF Analyzer and run the Cell Mito Stress Test protocol.
 - The instrument will measure baseline OCR, followed by OCR after sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function.

Cytokine Quantification by ELISA

This protocol describes the measurement of secreted cytokines in the cell culture supernatant.

Materials:

- 96-well ELISA plates
- Capture and detection antibodies for the cytokine of interest (e.g., IL-6, TNF- α)
- Recombinant cytokine standards
- Streptavidin-HRP
- TMB substrate
- Stop solution (e.g., 2N H₂SO₄)

Procedure:

- Plate Coating:
 - Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

- Blocking:
 - Wash the plate and block with a suitable blocking buffer (e.g., 10% FBS in PBS) for 1 hour.
- Sample and Standard Incubation:
 - Add standards and cell culture supernatants to the wells and incubate for 2 hours.
- Detection:
 - Wash the plate and add the biotinylated detection antibody for 1 hour.
 - Wash the plate and add Streptavidin-HRP for 1 hour.
 - Wash the plate and add the TMB substrate.
- Measurement:
 - Stop the reaction with the stop solution and read the absorbance at 450 nm.
 - Calculate the cytokine concentrations based on the standard curve.

ACOD1 in Drug Development and Disease

The central role of ACOD1 in macrophage metabolism and inflammation makes it an attractive target for therapeutic intervention in a range of diseases, including inflammatory disorders, infectious diseases, and cancer.^[2]

- **Anti-inflammatory Therapies:** For diseases characterized by excessive inflammation, strategies to enhance the ACOD1-itaconate-NRF2 axis could be beneficial. This might involve the development of itaconate derivatives with improved bioavailability or drugs that upregulate ACOD1 expression.
- **Cancer Immunotherapy:** In the tumor microenvironment, ACOD1 expression in tumor-associated macrophages (TAMs) can have complex effects. While it may dampen pro-tumor inflammation, it can also suppress anti-tumor immunity.^[7] Therefore, inhibiting ACOD1 in TAMs is being explored as a strategy to enhance the efficacy of cancer immunotherapies.^[7]

- Infectious Diseases: ACOD1 and itaconate have direct antimicrobial properties against certain pathogens.[6] Modulating this pathway could be a novel approach to combat infections.

Conclusion

ACOD1 stands as a pivotal regulator of macrophage immunometabolism. Its induction in response to inflammatory stimuli and the subsequent production of itaconate orchestrate a profound metabolic reprogramming that dictates the macrophage's functional state. The inhibition of SDH, accumulation of succinate, and modulation of key signaling pathways like the KEAP1/NRF2 axis highlight the multifaceted role of ACOD1 in both promoting and resolving inflammation. A thorough understanding of this intricate interplay, supported by robust quantitative data and standardized experimental protocols, is essential for the continued exploration of ACOD1 as a therapeutic target in a wide array of human diseases. The methodologies and data presented in this guide are intended to facilitate further research and development in this exciting and rapidly evolving field.

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- To cite this document: BenchChem. [The Role of ACOD1 in Macrophage Metabolic Reprogramming: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15583994/docs#the-role-of-acod1-in-macrophage-metabolic-reprogramming-a-technical-guide\]](https://www.benchchem.com/product/b15583994/docs#the-role-of-acod1-in-macrophage-metabolic-reprogramming-a-technical-guide)

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